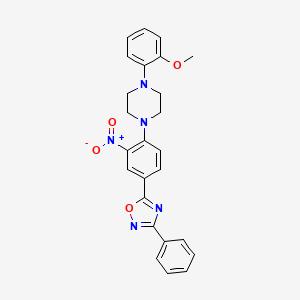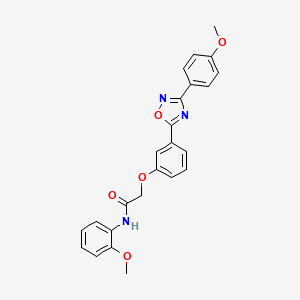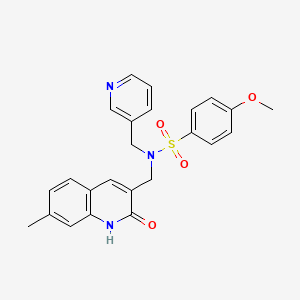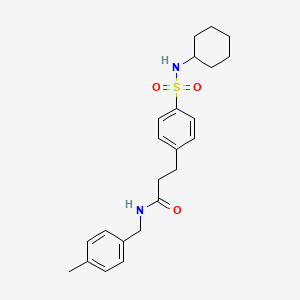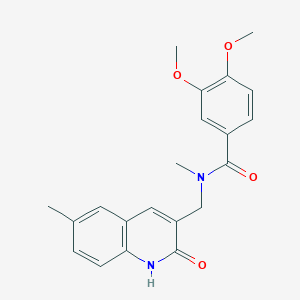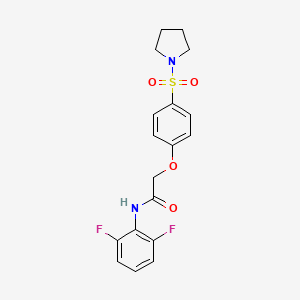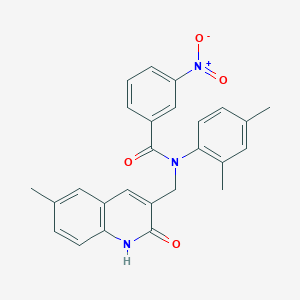
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, also known as MOR-08, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound was first synthesized in 2008 and has since been used in various studies to investigate its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to cell death in cancer cells and may also help to protect neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis (programmed cell death), and the reduction of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may not be effective in all types of cancer or neurodegenerative diseases, and more research is needed to determine its full therapeutic potential.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, including investigating its potential as a treatment for other types of cancer and neurodegenerative diseases, exploring its mechanism of action in more detail, and optimizing its synthesis to improve its effectiveness. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans before it can be considered for clinical use.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 4-chlorobenzene-1-sulfonyl chloride to form 5-chloro-2-methoxy-N-(4-chlorobenzenesulfonyl)aniline. This intermediate is then reacted with 2-(4-(morpholinosulfonyl)phenoxy)acetic acid to form this compound.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been used in various scientific studies to investigate its potential therapeutic benefits. One study found that this compound exhibited antitumor activity in vitro against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that this compound had potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O6S/c1-26-18-7-2-14(20)12-17(18)21-19(23)13-28-15-3-5-16(6-4-15)29(24,25)22-8-10-27-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUFLBCNZMMZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

